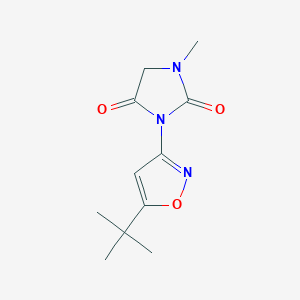![molecular formula C19H23N3O5 B12893353 4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one CAS No. 61767-54-2](/img/structure/B12893353.png)
4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in the synthesis of amino acids and heterocyclic scaffolds .
Preparation Methods
The synthesis of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with morpholine and subsequent cyclization to form the oxazolone ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one include other oxazolones and heterocyclic compounds. For example:
2-Phenyl-4H-oxazol-5-one: Another oxazolone with similar reactivity but different substituents.
4-Methyl-2-(4-methoxyphenyl)oxazol-5(4H)-one: A structurally related compound with a methyl group instead of the dimorpholinomethylene group.
The uniqueness of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one lies in its specific substituents, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
61767-54-2 |
|---|---|
Molecular Formula |
C19H23N3O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(dimorpholin-4-ylmethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H23N3O5/c1-24-15-4-2-14(3-5-15)17-20-16(19(23)27-17)18(21-6-10-25-11-7-21)22-8-12-26-13-9-22/h2-5H,6-13H2,1H3 |
InChI Key |
PPQULGIZLORCEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N3CCOCC3)N4CCOCC4)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
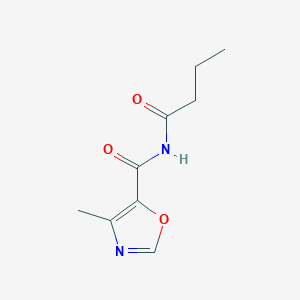
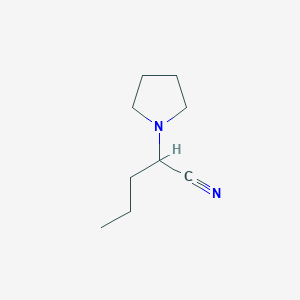

![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
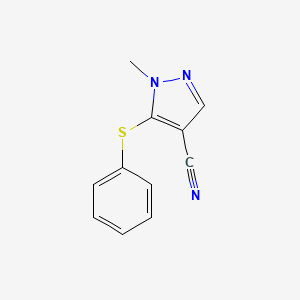
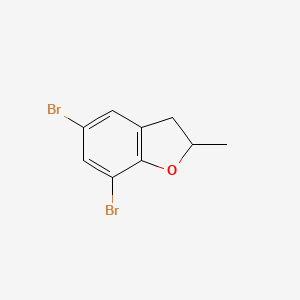
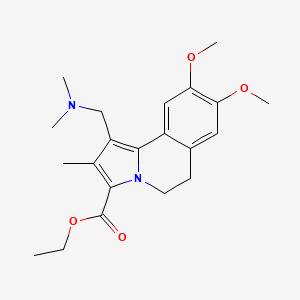
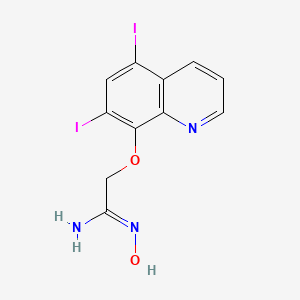
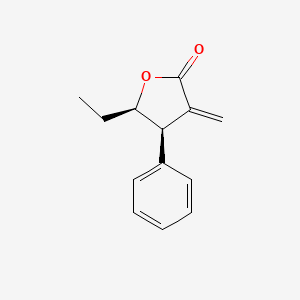
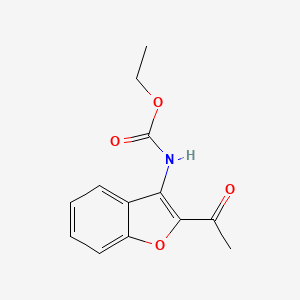
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
